1,4-Diacetoxy-2-butyne

Olefin metathesis Ruthenium catalysis Alpha-olefin self-metathesis

1,4-Diacetoxy-2-butyne (2-butyne-1,4-diol diacetate) is a symmetrical, bifunctional internal alkyne bearing two terminal acetoxy groups. With the molecular formula C₈H₁₀O₄ and a molecular weight of 170.16 g·mol⁻¹, it exists as a white to colorless crystalline solid at room temperature (mp 29.5–30 °C) and is readily soluble in common organic solvents including chloroform, methanol, and toluene.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 1573-17-7
Cat. No. B016786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diacetoxy-2-butyne
CAS1573-17-7
Synonyms2-Butyne-1,4-diol 1,4-Diacetate;  NSC 76565; 
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCC(=O)OCC#CCOC(=O)C
InChIInChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h5-6H2,1-2H3
InChIKeyTVIMIQVBDDNCCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diacetoxy-2-butyne (CAS 1573-17-7): A Bifunctional C4 Alkyne Building Block for Precision Organic Synthesis


1,4-Diacetoxy-2-butyne (2-butyne-1,4-diol diacetate) is a symmetrical, bifunctional internal alkyne bearing two terminal acetoxy groups [1]. With the molecular formula C₈H₁₀O₄ and a molecular weight of 170.16 g·mol⁻¹, it exists as a white to colorless crystalline solid at room temperature (mp 29.5–30 °C) and is readily soluble in common organic solvents including chloroform, methanol, and toluene [2]. The compound belongs to the class of acetylene-derived C4 synthons and serves as a versatile intermediate in total synthesis, metathesis chemistry, and heterocycle construction .

Why 1,4-Diacetoxy-2-butyne Cannot Be Replaced by Generic Alkyne Diols or Mono-Acetates in Synthetic Workflows


Generic substitution of 1,4-diacetoxy-2-butyne with the parent diol (2-butyne-1,4-diol) or with mono-functional propargyl acetates introduces fundamentally different reactivity profiles, solubility characteristics, and protection-group regimes that directly impact reaction outcomes [1]. The free hydroxyl groups of 2-butyne-1,4-diol render it water-soluble (3740 g/L) and incompatible with water-sensitive organometallic transformations, whereas the diacetate partitions into organic phases and withstands conditions that would deprotonate or oxidize the unprotected diol . Furthermore, in ruthenium-catalyzed metathesis systems, the specific electronic properties of the acetoxy-substituted internal alkyne produce catalytic turnover numbers and kinetic rate laws that are not replicated by other alkynes, including terminal alkynes or halogenated analogs [2]. The quantitative evidence below demonstrates that these differences are not incremental but operationally decisive for synthetic success.

Quantitative Differentiation Evidence for 1,4-Diacetoxy-2-butyne Against Closest Structural Analogs


Superior Cocatalyst Performance in RuCl₃-Mediated Olefin Metathesis Versus All Other Alkynes Tested

Among a panel of alkynes evaluated as cocatalyst components in a RuCl₃/phosphine metathesis system, 2-butyne-1,4-diol diacetate yielded the most active catalyst formulation for alpha-olefin metathesis, outperforming all other alkynes tested [1]. The self-metathesis of 1-octene using PCy₃ and 2-butyne-1,4-diol diacetate proceeded with initial turnover rates of approximately 1000 min⁻¹ and reached total turnover numbers (TON) of 50,000–100,000 after 2 hours at 80–90 °C [1]. This TON range represents a catalyst productivity level that makes the system preparatively useful for large-scale olefin transformations, a property not matched by other alkynes in the same study [1].

Olefin metathesis Ruthenium catalysis Alpha-olefin self-metathesis

Mechanistically Distinct Rate Law and 62-Fold Rate Acceleration in Hoveyda-Complex Ene-Yne Metathesis

In a detailed kinetic study of intermolecular ene-yne metathesis (EYM) promoted by the Hoveyda precatalyst (Ru1), the internal alkyne 1,4-diacetoxy-2-butyne was found to obey a different rate law from that observed for terminal alkynes such as 2-benzoyloxy-3-butyne [1]. While the standard rate law for terminal alkynes was first-order in alkene, first-order in catalyst, and zero-order in alkyne, this internal alkyne exhibited a distinct kinetic profile, indicating a shift in the rate-determining step of the catalytic cycle [1]. Furthermore, under identical initial precatalyst concentrations, the Hoveyda complex Ru1 promoted ene-yne metathesis 62 times faster than the Grubbs second-generation carbene complex, establishing a quantitative benchmark for catalyst selection when this alkyne is employed [1].

Ene-yne metathesis Reaction kinetics Ruthenium carbene

Physicochemical Differentiation from Parent 2-Butyne-1,4-diol: Organic-Phase Solubility and Handling Advantages

1,4-Diacetoxy-2-butyne exhibits a substantially altered physicochemical profile compared to its parent diol, 2-butyne-1,4-diol, with direct consequences for synthetic workflow compatibility [1]. The diacetate has a melting point of 29.5–30 °C (CAS Common Chemistry) versus 54–58 °C for the diol, meaning the diacetate is near its melting point at ambient laboratory temperature and can be handled as a low-melting solid or slightly warmed liquid [1][2]. Critically, the diacetate is soluble in chloroform, methanol, and toluene but insoluble in water, whereas the parent diol is highly water-soluble (3740 g/L at 25 °C) and hygroscopic . This solubility inversion enables the diacetate to be used in water-sensitive organometallic reactions (e.g., Grignard, cuprate, and metathesis chemistry) where the diol would be incompatible, and facilitates extractive workup from aqueous phases .

Solubility partitioning Protecting group strategy Physical property comparison

Dual-Role Synthon in Rh(III)-Catalyzed One-Pot Annulation: Simultaneous 2C Unit and Masked Diene Precursor

In a Rh(III)-catalyzed one-pot cyclization strategy, 2-butyne-1,4-diyl diacetate functions simultaneously as a 2C annulation unit and a masked diene precursor, enabling the efficient and regioselective construction of fused exo-heterocyclic cis-dienes from N-methoxynaphthamides [1]. Previous approaches to isolable, structurally defined exocyclic cis-dienes suffered from poor regioselectivity and competing side reactions; the use of this bifunctional synthon overcomes these limitations by proceeding through C–H activation under mild conditions and exhibiting broad substrate scope and excellent functional group tolerance [1]. The dual reactivity of the diacetate alkyne—undergoing initial alkyne annulation followed by unmasking of the latent diene—is not accessible with simpler mono-functional alkynes or the unprotected diol, which would participate in competing protodemetalation or oxidation pathways [1].

C–H activation Rhodium catalysis Heterocyclic diene synthesis

Organocuprate-Mediated Access to Highly Substituted 1,3-Dienes: Reactivity Advantage Over Unprotected Diols

Treatment of 2-butyne-1,4-diol diacetate with two equivalents of organocuprate reagents (prepared from Grignard reagents and CuBr/LiBr) provides direct access to 2,3-dialkylated butadienes in good yield [1]. This transformation exploits the electrophilic character of the propargylic acetate positions for SN2′-type displacement by the organocuprate, followed by elimination of acetate to generate the conjugated diene system [1]. In contrast, the unprotected 2-butyne-1,4-diol would undergo deprotonation of the acidic hydroxyl protons upon exposure to organometallic reagents, consuming stoichiometric equivalents of the nucleophile and generating alkoxide intermediates that alter the reaction pathway [1]. The acetate ester functions simultaneously as a protecting group and an activating leaving group, a dual role that is essential to the success of this transformation [1].

Organocuprate chemistry Diene synthesis C4 building block

Procurement-Driven Application Scenarios for 1,4-Diacetoxy-2-butyne Based on Quantitative Differentiation Evidence


High-Throughput Olefin Metathesis Catalyst Screening and Process Scale-Up

When developing RuCl₃/phosphine-based catalyst systems for alpha-olefin self-metathesis at preparative scale (≥100 mmol), 1,4-diacetoxy-2-butyne is the alkyne cocatalyst of choice because it delivers total turnover numbers of 50,000–100,000 after 2 h at 80–90 °C, the highest activity among all alkynes tested in the foundational study [1]. Using any alternative alkyne in this catalyst formulation results in lower TON and reduced economic feasibility for large-scale olefin transformations [1].

Mechanistic Studies and Optimization of Ene-Yne Metathesis Reactions

For research groups investigating the kinetics and mechanism of ene-yne metathesis with Hoveyda-type ruthenium catalysts, 1,4-diacetoxy-2-butyne serves as a mechanistically distinct probe substrate that follows a different rate law from terminal alkynes and enables a 62-fold rate acceleration compared to Grubbs second-generation catalysts [2]. This makes it indispensable for benchmarking catalyst activity and for synthetic sequences where ene-yne metathesis is the rate-limiting step [2].

Synthesis of Exo-Heterocyclic Diene Libraries for Drug Discovery

Medicinal chemistry laboratories constructing fused exo-heterocyclic cis-diene scaffolds should procure 2-butyne-1,4-diyl diacetate specifically for its demonstrated dual role as a 2C annulation unit and masked diene precursor in Rh(III)-catalyzed one-pot cyclizations [3]. This bifunctional reactivity overcomes the poor regioselectivity and side reactions that plague alternative approaches, directly accelerating the synthesis of screening libraries [3].

Organometallic Synthesis of 2,3-Disubstituted 1,3-Dienes via Cuprate Displacement

For synthetic routes requiring 2,3-dialkyl-1,3-butadiene intermediates, the diacetate form is essential because the acetate groups simultaneously protect the propargylic alcohol positions and serve as leaving groups for organocuprate displacement [4]. The parent 2-butyne-1,4-diol cannot be used directly in these transformations without prior protection, adding synthetic steps and reducing overall efficiency [4].

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